molecular formula C21H16BrFN2O3 B11557723 ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11557723
M. Wt: 443.3 g/mol
InChI Key: NRKDLQMIKUOCBF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and various substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with substituted benzaldehydes in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions, including bromination and fluorination, to introduce the bromo and fluoro substituents on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to modulate biological activities. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(3-chloro-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-bromo-4-methylphenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups may enhance its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C21H16BrFN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H16BrFN2O3/c1-2-27-21(26)18-17(13-8-9-16(23)15(22)10-13)14(11-24)20(25)28-19(18)12-6-4-3-5-7-12/h3-10,17H,2,25H2,1H3

InChI Key

NRKDLQMIKUOCBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)F)Br)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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